REACTION_SMILES
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[C:24]([OH:25])([CH3:26])([CH3:27])[CH3:28].[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5][NH:6]1.[CH3:7][C:8]([CH3:9])([O-:10])[CH3:11].[Cl:13][c:14]1[n:15][cH:16][cH:17][c:18]2[cH:19][cH:20][n:21][cH:22][c:23]12.[K+:12]>>[CH2:1]1[CH2:2][N:3]([c:14]2[n:15][cH:16][cH:17][c:18]3[cH:19][cH:20][n:21][cH:22][c:23]23)[CH2:4][CH2:5][NH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nccc2ccncc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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c1cc2ccnc(N3CCNCC3)c2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |